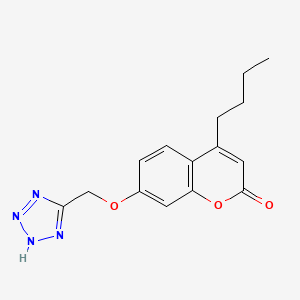![molecular formula C20H19N3O4 B11298993 1-(Morpholin-4-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B11298993.png)
1-(Morpholin-4-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(MORPHOLIN-4-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(MORPHOLIN-4-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Incorporation of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving halogenated intermediates.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-(MORPHOLIN-4-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(MORPHOLIN-4-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparación Con Compuestos Similares
1-(MORPHOLIN-4-YL)-2-[2-(5-PHENYL-1,2,4-TRIAZOL-3-YL)PHENOXY]ETHAN-1-ONE: This compound features a triazole ring instead of an oxadiazole ring.
1-(PIPERIDIN-4-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE: This compound has a piperidine ring instead of a morpholine ring.
Uniqueness: 1-(MORPHOLIN-4-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE is unique due to the combination of its morpholine, oxadiazole, and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H19N3O4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone |
InChI |
InChI=1S/C20H19N3O4/c24-18(23-10-12-25-13-11-23)14-26-17-9-5-4-8-16(17)19-21-20(27-22-19)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Clave InChI |
DHVUCKPQAKNNFQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11298914.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11298917.png)
![3-Bromophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11298920.png)

![1-(4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]ethanone](/img/structure/B11298934.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11298941.png)
![3,5,9-trimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B11298968.png)
![Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11298982.png)
![Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11298989.png)
![2-(2-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11298994.png)
![N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11299001.png)
![7,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11299002.png)
![N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11299008.png)
![Methyl 2-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11299012.png)
